6-Iodo Diosmin 6-Iodo Diosmin Diosmin impurity.
Brand Name: Vulcanchem
CAS No.: 1431536-92-3
VCID: VC0194539
InChI: InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Molecular Formula: C28H31IO15
Molecular Weight: 734.44

6-Iodo Diosmin

CAS No.: 1431536-92-3

Cat. No.: VC0194539

Molecular Formula: C28H31IO15

Molecular Weight: 734.44

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Iodo Diosmin - 1431536-92-3

Specification

CAS No. 1431536-92-3
Molecular Formula C28H31IO15
Molecular Weight 734.44
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Appearance Pale Yellow Solid
Melting Point 203-204°C

Introduction

Chemical Identity and Properties

Nomenclature and Identification

6-Iodo Diosmin represents a structural modification of diosmin with an iodine atom incorporated at the 6-position of the molecular framework. This compound is officially registered with the Chemical Abstracts Service (CAS) under the number 1431536-92-3 . The systematic IUPAC name for this molecule is 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one . The compound is also known by several synonyms including Diosmin EP Impurity D, 6-Iodo-Diosmin, and Dioxamine EP Impurity D .

PropertyValueReference
Molecular FormulaC28H31IO15
Molecular Weight734.44 g/mol
CAS Number1431536-92-3
Physical StateSolid
SMILES NotationComplex structure (see structural representation)
Creation Date in PubChem2013-11-01
Last Modified in PubChem2025-03-08
MDL NumberMFCD28515355

The compound features a complex three-dimensional structure with multiple hydroxyl groups that contribute to its potential hydrogen bonding capabilities. The sugar component comprises a 6-deoxy-α-L-mannopyranosyl moiety linked to a β-D-glucopyranosyl group, which is further connected to the flavone nucleus through an oxygen atom . This glycosidic arrangement influences the compound's solubility profile and potential interactions with biological systems.

Synthesis and Production

Synthetic Pathways

The synthesis of 6-Iodo Diosmin typically involves a selective iodination of diosmin or, more commonly, begins with hesperidin as the starting material. The primary synthetic route generally follows a similar pathway to diosmin synthesis, with specific modifications to introduce the iodine atom at the 6-position.

A representative synthesis method, derived from patent information, involves the reaction of hesperidin with iodine in the presence of a base such as sodium hydroxide . The reaction is typically conducted in a mixed solvent system at elevated temperatures (85-90°C) for several hours. The general process can be summarized as follows:

  • Reaction of hesperidin with iodine in the presence of sodium hydroxide

  • Use of a mixed solvent system (e.g., morpholine and methanol)

  • Heating under controlled conditions

  • Post-reaction treatment with sodium thiosulfate

  • Isolation and purification steps including filtration, washing, and recrystallization

This synthetic approach represents an adaptation of general diosmin synthesis methods, with specific modifications to achieve regioselective iodination at the 6-position of the flavone structure.

Relationship to Diosmin

Structural Comparison

6-Iodo Diosmin represents a structural derivative of diosmin, which itself is a flavonoid glycoside widely studied for its vascular protective properties. The key difference between these compounds is the presence of an iodine atom at the 6-position of the flavone nucleus in 6-Iodo Diosmin, which potentially alters its physicochemical properties and biological activities.

Table 2: Comparison Between 6-Iodo Diosmin and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesPrimary Applications
6-Iodo DiosminC28H31IO15734.44 g/molIodine at position 6 of flavone nucleusReference standard, analytical marker
DiosminC28H32O15608.54 g/molParent flavone glycosideVascular health, chronic venous insufficiency
HesperidinC28H34O15610.56 g/molPrecursor in synthesisVascular health, dietary supplement
DiosmetinC16H12O6300.26 g/molAglycone form of diosminResearch purposes, metabolite studies

The addition of the iodine atom increases the molecular weight and potentially impacts the compound's receptor binding properties, metabolism, and distribution in biological systems.

Analytical Applications

Role in Pharmaceutical Quality Control

6-Iodo Diosmin serves a critical function in pharmaceutical quality control as a recognized impurity in diosmin preparations. Its designation as Diosmin EP Impurity D in the European Pharmacopoeia underscores its importance in assessing the purity and quality of diosmin-containing medications . Analytical methods for detecting and quantifying this compound typically involve chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with appropriate detection methods.

The monitoring of 6-Iodo Diosmin levels in pharmaceutical preparations is essential for ensuring compliance with regulatory standards and maintaining consistent product quality. Regulatory frameworks typically establish acceptable limits for this impurity based on safety considerations and manufacturing capabilities.

Reference Standards and Analytical Methods

As a reference standard, 6-Iodo Diosmin is available in various forms, including as a pure compound or in solution (e.g., 1.0 mg/mL in methanol) . These standards are used to develop and validate analytical methods for the identification and quantification of the compound in various matrices.

The analytical characterization of 6-Iodo Diosmin typically includes:

  • Chromatographic retention time determination

  • Mass spectrometric analysis for structural confirmation

  • UV-visible spectroscopic profile

  • Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation

These analytical approaches provide complementary information about the compound's identity, purity, and structural characteristics, supporting its reliable detection and quantification in complex matrices.

Current Research Status and Future Directions

Limitations in Current Knowledge

Research specifically focused on 6-Iodo Diosmin remains limited compared to studies on diosmin and other flavonoids. The compound is primarily recognized in the pharmaceutical context as an analytical marker and potential impurity rather than as a therapeutic agent in its own right. This status has resulted in a knowledge gap regarding its specific biological activities, pharmacokinetics, and potential therapeutic applications.

Key limitations in current knowledge include:

  • Lack of dedicated pharmacological studies examining 6-Iodo Diosmin's biological activities

  • Limited understanding of its safety profile and potential toxicity

  • Insufficient data on its absorption, distribution, metabolism, and excretion

  • Absence of clinical studies exploring potential therapeutic applications

These knowledge gaps represent opportunities for future research to more fully characterize this compound and explore its potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator